Product packaging for Macrosphelide H(Cat. No.:)

Macrosphelide H

Cat. No.: B1246542
M. Wt: 368.4 g/mol
InChI Key: JKIRIKWJZGUFNH-JLNGEWAMSA-N
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Description

Historical Context of Discovery and Isolation

The journey of the macrosphelide family began with the initial discovery and isolation of its first members, setting the stage for the subsequent identification of Macrosphelide H and other related compounds from a remarkable variety of natural sources.

The first macrosphelides, specifically macrosphelides A and B, were discovered in 1995 from the fermentation broth of a fungus, Microsphaeropsis sp. (strain FO-5050), which was isolated from a soil sample. mdpi.comnih.govnih.gov This initial discovery laid the groundwork for future investigations into this class of molecules.

Following their initial discovery, this compound and other macrosphelides have been isolated from a diverse range of organisms, highlighting their widespread distribution in nature. mdpi.com These sources include:

Periconia byssoides : Macrosphelides E, F, G, H, I, L, and M were isolated from a strain of this fungus, which was itself separated from the sea hare Aplysia kurodai. clockss.orgsemanticscholar.orgnih.govcapes.gov.br

Aplysia kurodai : The sea hare was found to harbor the Periconia byssoides fungus, which produces these compounds. mdpi.comnih.govclockss.orgnih.govcapes.gov.br

Coniothyrium minitans : This mycoparasitic fungus is another known producer of macrosphelides, including macrosphelide A. mdpi.comnih.govoup.comoup.com

Tritirachium sp. : A fungal strain, HKI 0317, isolated from the Antarctic lichen Neuropogon sp., was found to produce macrosphelides A and J. mdpi.commdpi.comdokumen.pubnih.gov

Neuropogon sp. : This Antarctic lichen served as the source for the Tritirachium sp. fungus that produces macrosphelides. mdpi.comnih.govdokumen.pubnih.gov

This wide array of sources, from terrestrial fungi to marine invertebrates and even Antarctic lichens, underscores the ecological significance and biosynthetic versatility of the organisms that produce macrosphelides.

Table 1: Natural Sources of Macrosphelides

Source OrganismAssociated Organism(s)Isolated Macrosphelides
Microsphaeropsis sp.-A, B, C, D, J, K nih.govclockss.org
Periconia byssoidesAplysia kurodaiC, E, F, G, H, I, L, M clockss.orgsemanticscholar.orgresearchgate.net
Coniothyrium minitans-A oup.comoup.combayer.combayer.com
Tritirachium sp.Neuropogon sp.A, J dokumen.pubnih.govresearchgate.net

Initial Identification and Source Organisms (e.g., Microsphaeropsis sp.)

General Classification and Structural Features from a Research Perspective

From a chemical standpoint, macrosphelides are classified as macrolide polyketides. mdpi.comnih.gov Their defining structural characteristic is a 16-membered macrolactone ring, a large ring composed of 16 atoms. mdpi.comnih.gov Some synthetic derivatives with 15-membered rings have also been developed. researchgate.net The biosynthesis of these compounds is thought to occur through the polyketide pathway. researchgate.net

Overview of Academic Significance in Natural Product Chemistry and Chemical Biology

The unique characteristics of macrosphelides have made them a focal point of academic research, bridging the disciplines of natural product chemistry and chemical biology.

The novel 16-membered ring structure of macrosphelides has attracted considerable interest from synthetic chemists. mdpi.com The challenge of constructing this complex molecular architecture has led to the development of various synthetic strategies and methodologies. mdpi.comjst.go.jp

The primary impetus for the extensive research into macrosphelides is their potential as lead compounds for drug discovery. mdpi.com Several members of the macrosphelide family, including this compound, have demonstrated promising preclinical activities. mdpi.comnih.gov For instance, this compound has been shown to inhibit the adhesion of human leukemia HL-60 cells to human umbilical vein endothelial cells (HUVEC). mdpi.comnih.govnih.govcapes.gov.br This anti-adhesion activity is particularly significant as cell adhesion is a critical process in various pathological conditions, including tumor metastasis and inflammation. mdpi.com The potent biological activities of these compounds continue to drive further synthetic efforts and biological evaluations. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24O8 B1246542 Macrosphelide H

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H24O8

Molecular Weight

368.4 g/mol

IUPAC Name

(4R,7E,9R,10S,13E,16S)-9-hydroxy-10,16-dimethyl-4-(2-oxopropyl)-1,5,11-trioxacyclohexadeca-7,13-diene-2,6,12-trione

InChI

InChI=1S/C18H24O8/c1-11(19)9-14-10-18(23)24-12(2)5-4-6-16(21)25-13(3)15(20)7-8-17(22)26-14/h4,6-8,12-15,20H,5,9-10H2,1-3H3/b6-4+,8-7+/t12-,13-,14+,15+/m0/s1

InChI Key

JKIRIKWJZGUFNH-JLNGEWAMSA-N

Isomeric SMILES

C[C@H]1C/C=C/C(=O)O[C@H]([C@@H](/C=C/C(=O)O[C@@H](CC(=O)O1)CC(=O)C)O)C

Canonical SMILES

CC1CC=CC(=O)OC(C(C=CC(=O)OC(CC(=O)O1)CC(=O)C)O)C

Synonyms

macrosphelide H

Origin of Product

United States

Biosynthetic Pathways and Precursor Studies of Macrosphelides

Elucidation of Putative Biosynthetic Pathways

The biosynthesis of macrosphelides, a class of 16-membered macrolides, is a complex process involving multiple enzymatic steps. nih.govjst.go.jp Research into these pathways provides insight into the formation of the characteristic macrocyclic structure of compounds like Macrosphelide H.

Macrosphelides are widely postulated to be synthesized via the polyketide pathway. nih.govnaturalproducts.net This pathway involves the sequential condensation of simple carboxylic acid units, known as starter and extender units, to form a linear polyketide chain. wordpress.com This process is catalyzed by a large, multi-domain enzyme complex called polyketide synthase (PKS). For macrolides, the linear chain undergoes intramolecular cyclization to form the characteristic large lactone ring. mdpi.com

The general overview of polyketide biosynthesis involves several key stages:

Chain Assembly : A starter unit, typically acetyl-CoA, initiates the process. Extender units, such as malonyl-CoA or methylmalonyl-CoA, are sequentially added to the growing chain. wordpress.comnih.gov

Reduction and Modification : During chain elongation, the keto groups of the polyketide chain can be selectively modified by ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within the PKS, leading to a variety of functional groups in the final structure. mdpi.com

Cyclization : Once the full-length polyketide chain is assembled, it is released from the PKS enzyme, often through an intramolecular cyclization reaction catalyzed by a thioesterase (TE) domain, forming the macrolactone ring. wordpress.com

Post-PKS Modifications : After the macrocycle is formed, it can undergo further enzymatic modifications, such as hydroxylation or glycosylation, to yield the final natural product. nih.gov

It has been proposed that macrosphelides J and K are derived from Macrosphelide B through the incorporation of an alkoxy unit, highlighting the modular nature of these biosynthetic pathways. lookchem.com

Post-PKS modifications are crucial for the structural diversity and biological activity of macrolides. nih.gov Enzymes such as cytochrome P450 monooxygenases and peroxidases are key players in these transformations.

Cytochrome P450 (P450s): These heme-containing monooxygenases are vital in the biosynthesis of many secondary metabolites, including macrolide antibiotics. biomolther.orgmdpi.com They catalyze a wide range of regio- and stereoselective oxidation reactions, such as hydroxylation and epoxidation. mdpi.com In many macrolide biosynthetic pathways, P450s are responsible for the final tailoring steps that decorate the macrolactone core. nih.govbiomolther.org Research on the fungus Pleurotus ostreatus suggested that the limiting step in the biosynthesis of a macrosphelide could be reactions catalyzed by P450 monooxygenase, as the production was induced by iron ions, a key component of the heme cofactor in these enzymes. nih.govebi.ac.uk

Manganese-Dependent Peroxidase (MnP): MnP is a heme-containing peroxidase secreted by many fungi, particularly white-rot fungi like Phanerochaete chrysosporium and Pleurotus ostreatus. nih.govosti.govwikipedia.org The enzyme catalyzes the oxidation of Mn(II) to the highly reactive Mn(III). wikipedia.orgscielo.br Mn(III), stabilized by organic acid chelators, then acts as a diffusible oxidant that can modify a wide range of organic substrates, including the phenolic structures found in lignin. osti.govscielo.br The induction of macrosphelide production in P. ostreatus by manganese ions points to the potential involvement of MnP in its biosynthesis. nih.gov

Polyketide Pathway Hypotheses

Factors Influencing Biosynthesis in Producing Organisms

The production of secondary metabolites like this compound by microorganisms is highly sensitive to the surrounding environment. d-nb.infooregonstate.education Factors such as nutrient availability, stress, and physical parameters can significantly alter biosynthetic output.

Studies have demonstrated that environmental triggers can induce or enhance macrosphelide production.

Trace Metals and Ions: In cultures of Pleurotus ostreatus, the biosynthesis of a macrosphelide was found to be induced by the presence of several metal ions, including iron, copper, manganese, and cobalt. nih.gov Zinc ions, however, were inactive. nih.gov This suggests that redox-active metals may play a regulatory or catalytic role in the biosynthetic pathway. nih.gov The production was also triggered by the presence of iodide and bromide ions. nih.gov

Table 1: Effect of Various Inducers on Macrosphelide Production by Pleurotus ostreatus

Inducer CompoundConcentrationObserved EffectReference
Iron(II) sulfate0.01%Induction of biosynthesis nih.gov
Copper(II) sulfate0.01%Induction of biosynthesis nih.gov
Manganese(II) sulfate0.01%Induction of biosynthesis nih.gov
Cobalt(II) chloride0.01%Induction of biosynthesis nih.gov
Zinc(II) sulfate0.01%Completely inactive nih.gov
Potassium iodide-Induction of biosynthesis nih.gov
Potassium bromide-Induction of biosynthesis nih.gov

Temperature and pH: Temperature is a critical factor for both fungal growth and metabolite production. For Pleurotus ostreatus, the optimal temperature for growth and biotransformation was found to be 25–26 °C. mdpi.com Lower temperatures slowed growth, while higher temperatures led to the death of the culture. mdpi.com Similarly, studies on the mycoparasite Coniothyrium minitans, a known producer of Macrosphelide A, showed that production occurred over a temperature range of 10–30 °C, with an optimum between 15–20 °C. researchgate.net The pH of the culture medium also influences biosynthesis, with C. minitans producing antibiotics over a pH range of 3 to 7, with the greatest inhibitory effect observed in filtrates from cultures grown at pH 3. researchgate.net

Stress Conditions: Chemical or osmotic stress can also impact secondary metabolism. The addition of halolactones to P. ostreatus cultures induced macrosphelide production. nih.gov However, inducing osmotic stress with sodium chloride (NaCl) did not trigger production in this strain, instead only increasing biomass. mdpi.com

Precursor incorporation studies, often using isotopically labeled compounds, are a powerful tool for elucidating biosynthetic pathways. mdpi.comrsc.org By feeding a producing organism with a labeled potential precursor and then analyzing the final product for the label, researchers can identify the building blocks of a natural product.

While specific precursor incorporation studies for this compound are not detailed in the available literature, research on related compounds provides valuable context. For many macrolides, such as erythromycin, the polyketide backbone is assembled from propionate (B1217596) units (derived from methylmalonyl-CoA) and acetate (B1210297) units (derived from malonyl-CoA). mdpi.com However, in a study on Pleurotus ostreatus, attempts to stimulate macrosphelide production by adding propionic acid and propanol—known precursors for other macrolide antibiotics—proved to be ineffective. nih.gov This suggests that the precursor supply for macrosphelide biosynthesis in this organism may differ from that of other well-studied macrolides or is regulated differently. nih.gov

Influence of Environmental Conditions (e.g., Trace Metals, Stress)

Genetic Basis for Biosynthesis

The enzymes responsible for the biosynthesis of secondary metabolites are encoded by genes that are typically clustered together on the chromosome of the producing organism. plos.org These biosynthetic gene clusters (BGCs) often contain the core synthase gene (e.g., PKS), genes for tailoring enzymes, transporters, and regulatory proteins. plos.org

For a long time, the BGC responsible for macrosphelide production remained uncharacterized. mdpi.comnih.gov However, recent research has shed light on the genetic foundation of their synthesis. A putative BGC for macrosphelides was identified in the genomes of two Arctic fungal strains, Pseudogymnoascus sp. VKM F-4518 and VKM F-4519, which are active producers of macrosphelides A and B. mdpi.com

The identification was achieved through bioinformatic analysis, comparing the fungal genomes to a known BGC for a structurally similar macrotriolide from the fungus Paraphaeosphaeria sporulosa. mdpi.comresearchgate.net The analysis revealed a complete gene cluster in the Pseudogymnoascus strains with high sequence identity (over 75%) to the reference cluster. mdpi.com The identified BGC contains all the necessary components for macrosphelide synthesis.

Table 2: Putative Genes in the Macrosphelide Biosynthetic Cluster from Pseudogymnoascus sp.

(Adapted from data on Paraphaeosphaeria sporulosa AP3s5-JAC2a, which was used to identify the macrosphelide cluster) mdpi.com

Gene ID (in reference strain)Putative FunctionRole in Biosynthesis
protein_5207Polyketide synthase (PKS)Synthesizes the core polyketide backbone.
protein_5208Patatin-like phospholipasePotentially involved in hydrolysis or modification.
protein_5209FAD-binding monooxygenaseCatalyzes oxidation/hydroxylation reactions.
protein_5210Major Facilitator Superfamily (MFS) transporterExports the final product out of the cell.
protein_5211Alpha/beta hydrolaseMay be involved in ester bond formation or cleavage.
protein_5212Fungal specific Zn(II)2Cys6 transcription factorRegulates the expression of other genes in the cluster.

The discovery of this gene cluster is a significant step towards understanding the complete biosynthesis of macrosphelides and opens the door for genetic engineering approaches to improve production or create novel analogues.

Identification and Analysis of Biosynthetic Gene Clusters (BGCs)

For a long time, the specific BGC responsible for macrosphelide production remained undescribed. However, recent genomic studies have shed light on this area. While the BGC from the original producing organisms like Periconia byssoides (the source of this compound) has not been explicitly detailed, a complete BGC for macrosphelide biosynthesis has been putatively identified in two fungal strains of the genus Pseudogymnoascus (VKM F-4518 and VKM F-4519), isolated from the Arctic. mdpi.comresearchgate.net

This discovery was achieved by comparing the genome of the Pseudogymnoascus strains with the known BGC for macrotriolide from the fungus Paraphaeosphaeria sporulosa. mdpi.comresearchgate.net The analysis revealed a homologous cluster of genes predicted to direct the synthesis of the macrosphelide core. mdpi.com The genomes of other known macrosphelide-producing fungi, such as Coniothyrium minitans, have also been sequenced and were found to contain numerous BGCs for secondary metabolites, indicating that these organisms possess the genetic capacity for macrosphelide synthesis. apsnet.orgapsnet.orgnih.gov

The proposed macrosphelide BGC in Pseudogymnoascus is organized into a cluster that includes the core polyketide synthase genes along with genes for tailoring enzymes. mdpi.com A comparison of the gene cluster organization between Pseudogymnoascus and P. sporulosa revealed differences in the arrangement of some tailoring enzyme genes, such as those for a dehydratase (DH), a short-chain dehydrogenase/reductase (SDR), and a cytochrome P450, which were found to be inverted. mdpi.comresearchgate.net

Table 1: Putative Genes in the Macrosphelide Biosynthetic Gene Cluster

Gene/Enzyme Category Putative Function in Macrosphelide Biosynthesis Source
Type I Polyketide Synthase (PKS) Assembles the polyketide backbone from simple acyl-CoA precursors. wikipedia.orgmdpi.com
Dehydratase (DH) Catalyzes the removal of a water molecule from a β-hydroxyacyl intermediate, forming a double bond. mdpi.com
Short-chain dehydrogenase/reductase (SDR) Likely involved in the reduction of keto groups during polyketide chain assembly. mdpi.com
Cytochrome P450 Catalyzes oxidative reactions, such as hydroxylation, at specific positions on the macrolide scaffold. nih.govmdpi.com nih.govmdpi.com

| Thioesterase (TE) | Catalyzes the final release of the completed polyketide chain from the PKS, often coupled with macrolactonization. | |

Investigations into Enzyme Mechanisms in Macrolide Biosynthesis

The formation of this compound is governed by the intricate mechanisms of Type I polyketide synthases and subsequent tailoring enzymes. wikipedia.org

Polyketide Chain Assembly

Type I PKSs are modular enzymes, where each module is responsible for one cycle of chain elongation. wikipedia.org These modules are composed of several catalytic domains that act in a coordinated, assembly-line fashion. wikipedia.org

The key domains involved in the synthesis of the macrosphelide backbone are:

Acyltransferase (AT): This domain selects the appropriate building block, typically malonyl-CoA or methylmalonyl-CoA, and loads it onto the Acyl Carrier Protein.

Acyl Carrier Protein (ACP): This domain acts as a mobile arm, holding the growing polyketide chain via a thioester bond and presenting it to the other catalytic domains. wikipedia.org

Ketosynthase (KS): This domain catalyzes the crucial carbon-carbon bond-forming reaction, a Claisen condensation, between the growing chain (attached to the KS domain itself) and the new extender unit (attached to the ACP). wikipedia.org

During each elongation cycle, the β-keto group formed after the condensation can be sequentially modified by a set of optional reductive domains:

Ketoreductase (KR): Reduces the β-keto group to a β-hydroxyl group.

Dehydratase (DH): Eliminates the hydroxyl group to form a double bond.

Enoylreductase (ER): Reduces the double bond to a saturated carbon-carbon bond.

The specific combination of these reductive domains within each module determines the final pattern of oxygenation and saturation along the polyketide backbone of this compound.

Post-PKS Modifications and Macrolactonization

After the full-length polyketide chain is assembled, it undergoes further modifications by "tailoring" enzymes, which are encoded by genes within the same BGC. rsc.org For macrosphelides, a critical post-PKS modification is hydroxylation. Research suggests that enzymes such as cytochrome P450 monooxygenase or manganese-dependent peroxidase are responsible for these final hydroxylations, which are crucial for the bioactivity of the molecule. nih.gov The presence of a cytochrome P450 gene in the putative macrosphelide BGC supports this hypothesis. mdpi.com

The final step in the biosynthesis is the release of the polyketide chain from the PKS and the formation of the characteristic 16-membered macrocyclic ring. This is typically catalyzed by a Thioesterase (TE) domain at the end of the last PKS module, which cleaves the thioester bond and facilitates an intramolecular esterification (macrolactonization) to yield the final product.

Table 2: Proposed Enzymatic Steps in this compound Biosynthesis

Step Enzyme/Domain Description
1. Chain Initiation Loading Module (KS, AT, ACP) A starter unit (e.g., acetyl-CoA) is loaded onto the PKS.
2. Chain Elongation Multiple PKS Modules Stepwise condensation of extender units (e.g., malonyl-CoA, methylmalonyl-CoA) with selective reduction of β-keto groups by KR, DH, and ER domains.
3. Post-PKS Hydroxylation Cytochrome P450 Monooxygenase Introduction of hydroxyl groups at specific positions on the fully assembled polyketide chain. nih.gov

| 4. Macrolactonization | Thioesterase (TE) | Cleavage of the polyketide from the ACP and intramolecular cyclization to form the 16-membered lactone ring. |

Total Synthesis and Synthetic Methodologies for Macrosphelide H and Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool that allows chemists to deconstruct a complex target molecule into simpler, commercially available starting materials. For Macrosphelide H, a common retrosynthetic approach involves strategically disconnecting the macrocycle at one of its ester linkages. researchgate.net This simplifies the target to a linear hydroxy acid precursor, which can be further broken down into smaller, more manageable fragments.

One prominent strategy involves a convergent synthesis, where different fragments of the molecule are synthesized independently and then coupled together at a later stage. researchgate.netscholarsresearchlibrary.com For instance, the retrosynthesis of a 3-phenyl-macrosphelide A envisioned the esterification of a dimeric alcohol with a carboxylic acid to form the macrosphelide skeleton. researchgate.net This dimeric alcohol could then be traced back to a bis-protected unsaturated acid, which in turn could be derived from a PMB-protected aldehyde. researchgate.net This convergent approach offers greater efficiency compared to a linear synthesis where the main chain is built step-by-step. scholarsresearchlibrary.comnumberanalytics.com

Another key disconnection strategy focuses on the olefinic bonds within the macrocycle. The C12-C13 double bond, for example, has been identified as a suitable position for ring-closing metathesis (RCM), a powerful reaction for forming large rings. acs.org This retrosynthetic analysis leads to a linear precursor with terminal alkenes, which can be assembled from smaller chiral building blocks. acs.org The choice of disconnection points is crucial and is often guided by the availability of chiral starting materials and the desire to control the stereochemistry at multiple centers. jst.go.jp

Diverse Approaches to Total Synthesis of this compound and Related Macrolides

The structural complexity of this compound has spurred the development of various synthetic strategies. These approaches often combine different methodologies to achieve the desired target with high efficiency and stereocontrol.

Convergent Synthesis Strategies

A notable example is the combinatorial synthesis of a macrosphelide library. mdpi.comwiley-vch.de In this approach, three main fragments were synthesized and then coupled together in various combinations to generate a diverse set of macrosphelide isomers. mdpi.com This strategy employed a solid-phase synthesis technique, where one of the fragments was attached to a resin support, facilitating the purification process after each reaction step. mdpi.com The coupling of these fragments and subsequent cyclization were achieved using palladium-catalyzed carbonylation reactions. mdpi.com

The table below summarizes the fragments used in a combinatorial approach to synthesize macrosphelide derivatives.

FragmentDescriptionModifications
Fragment A Forms the C7-C11 portion of the macrocycle.Modified at the chiral center.
Fragment B Forms the C1-C6 portion of the macrocycle.Modified at the chiral center.
Fragment C Forms the C12-C15 portion of the macrocycle.Contained eight isotypes depending on the chiral center, oxidation state, or protecting group.

This table illustrates the modularity of convergent synthesis, allowing for the generation of a library of compounds by varying the individual building blocks. mdpi.com

Stereoselective Synthesis Methodologies

Controlling the stereochemistry of the multiple chiral centers in this compound is a critical aspect of its total synthesis. jst.go.jp Various stereoselective methods have been employed to achieve this, often relying on the use of chiral starting materials or chiral catalysts. jst.go.jpdrugfuture.comjst.go.jpdntb.gov.ua

One common strategy involves the use of enantiomerically enriched building blocks derived from natural sources, such as 3-hydroxybutyric acid derivatives. acs.org The availability of both enantiomers of these starting materials provides a flexible route to different stereoisomers of the target molecule. acs.org

Another powerful technique is the use of asymmetric reactions, such as the Sharpless asymmetric epoxidation, to introduce chirality into the molecule with high stereoselectivity. drugfuture.com For example, the kinetic resolution of racemic 1-(2-furyl)ethanol using the Sharpless reagent can provide the desired (S)-isomer, which serves as a key intermediate in the synthesis. drugfuture.com

Substrate-controlled diastereoselectivity is also a key principle utilized in macrosphelide synthesis. nih.govacs.org The existing stereocenters in a molecule can influence the stereochemical outcome of subsequent reactions. For instance, the reduction of a ketone precursor to macrosphelide B using Zn(BH₄)₂ afforded the desired anti alcohol with high stereoselectivity (15:1). nih.govacs.org The stereochemical outcome of such reactions can often be rationalized by considering the conformational preferences of the molecule. nih.govacs.org

Fragment Coupling Techniques

The successful assembly of the macrosphelide skeleton relies on efficient and reliable fragment coupling reactions. jst.go.jp Esterification reactions are commonly used to connect the different hydroxy acid fragments that make up the linear precursor to the macrocycle. mdpi.compharm.or.jp Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of an acid like camphorsulfonic acid (CSA) and a base like 4-(dimethylamino)pyridine (DMAP) are frequently employed for this purpose. drugfuture.comingentaconnect.com

In addition to traditional esterification methods, palladium-catalyzed cross-coupling reactions have also been utilized. mdpi.com For example, a Pd(0)-mediated insertion of carbon monoxide into a vinyl iodide moiety, followed by the addition of another fragment, has been used to construct the carbon skeleton. mdpi.com

The table below highlights some of the key fragment coupling reactions used in the synthesis of macrosphelides.

ReactionReagentsPurpose
EsterificationDCC, CSA, DMAPCoupling of carboxylic acid and alcohol fragments. drugfuture.comingentaconnect.com
Palladium-catalyzed Carbonylative EsterificationPd(0), COFormation of an ester linkage and a new carbon-carbon bond. mdpi.com
Horner-Wadsworth-Emmons OlefinationPhosphonate reagent, baseFormation of a carbon-carbon double bond with high E-selectivity. mdpi.com

This table provides a snapshot of the diverse chemical transformations employed to assemble the complex macrosphelide framework.

Key Reaction Methodologies and Tactics Employed

The final and often most challenging step in the synthesis of macrosphelides is the macrolactonization, the ring-closing reaction that forms the 16-membered lactone. The success of this reaction is highly dependent on the chosen methodology and the conformation of the linear precursor.

Macrolactonization Strategies (e.g., Yamaguchi Lactonization)

The Yamaguchi macrolactonization is a widely used and highly effective method for the synthesis of large-ring lactones. jst.go.jppharm.or.jpclockss.orgfrontiersin.orguniv-amu.fr This reaction involves the activation of the carboxylic acid of the seco-acid (the linear precursor) with 2,4,6-trichlorobenzoyl chloride in the presence of a base like triethylamine (B128534) (Et₃N). pharm.or.jpuniv-amu.fr The resulting mixed anhydride (B1165640) then undergoes intramolecular cyclization upon treatment with a catalytic amount of DMAP under high dilution conditions to favor the formation of the monomeric macrolactone over intermolecular polymerization. pharm.or.jpuniv-amu.frnumberanalytics.com

The efficiency of the Yamaguchi lactonization can be influenced by the position of the cyclization on the seco-acid. clockss.org Studies on the synthesis of (+)-macrosphelide A revealed that the yield of the macrolactonization varied significantly depending on which ester linkage was being formed in the final cyclization step. clockss.org

The following table summarizes the key reagents and conditions for the Yamaguchi macrolactonization.

ReagentRole
2,4,6-Trichlorobenzoyl chlorideActivating agent for the carboxylic acid. pharm.or.jpuniv-amu.fr
Triethylamine (Et₃N)Base to neutralize the HCl generated. pharm.or.jpuniv-amu.fr
4-(Dimethylamino)pyridine (DMAP)Nucleophilic catalyst for the cyclization. pharm.or.jpuniv-amu.fr
TolueneSolvent, often used at high dilution. pharm.or.jp

This table outlines the essential components of the Yamaguchi protocol, a cornerstone in the synthesis of many complex macrolides.

Transition Metal-Catalyzed Reactions (e.g., Palladium-Catalyzed Carbonylative Esterification)

Development of Advanced Synthetic Routes

Continuous efforts in the field have focused on refining synthetic strategies to be more efficient, practical, and versatile, enabling the creation of complex and diverse macrosphelide derivatives for biological evaluation.

Furthermore, the development of novel synthetic protocols, like the Koide protocol for preparing γ-hydroxy-α,β-(E)-alkenoic esters, has allowed for more rapid and practical access to key fragments of the macrosphelide skeleton. researchgate.netjst.go.jpnih.gov Such improvements in methodology are vital for streamlining the synthesis and facilitating the exploration of structurally diverse analogues. researchgate.net The application of fluorous tagging techniques represents another advanced strategy, enabling the simultaneous synthesis and facile separation of a complete library of all 16 possible stereoisomers of macrosphelide, a feat difficult to achieve through traditional methods. mdpi.com

The flexibility of modern synthetic methods like RCM and transition metal-catalyzed couplings has provided access to a wide variety of complex macrosphelide skeletons beyond the natural 16-membered ring structure. mdpi.com This has been instrumental in probing the SAR of the macrosphelide scaffold.

Researchers have successfully synthesized analogues with altered macrocycle sizes, including ring-contracted 15-membered and ring-enlarged 18-membered lactones. mdpi.com These syntheses often employ the same core strategies, such as esterification and RCM, demonstrating the versatility of the established routes. mdpi.com Additionally, heteroatom-substituted analogues, such as aza-macrosphelides where an oxygen atom in the macrolide core is replaced by a nitrogen atom, have been prepared. mdpi.com The ability to generate these diverse and complex skeletons is critical for identifying derivatives with potentially improved potency and novel biological activities. researchgate.netmdpi.com

Chemical Modifications and Design of Macrosphelide H Derivatives

Structural Derivatization Strategies

Structural derivatization of the macrosphelide core is a key strategy for exploring the chemical space around the natural product and identifying features crucial for its biological activity.

Oxidative reactions have been instrumental in both the structural elucidation and the generation of new macrosphelide analogues. nih.govclockss.org The first derivatization of Macrosphelide A (MSA) involved oxidation of its secondary hydroxyl group using pyridinium (B92312) dichromate (PDC) to confirm the structure of Macrosphelide B (MSB). nih.gov This reaction, however, was not chemoselective and yielded a mixture of MSB, 8-keto MS, and diketo-MS, which were subsequently used for SAR studies. nih.govclockss.org

Further investigations into oxidative derivatization have utilized the macrosphelide core as a starting point for diverse syntheses. clockss.org Allylic oxidation of the core structure has been explored, as many natural macrosphelides feature oxygenation at the C8 and/or C14 positions. clockss.org For instance, treatment of the macrosphelide core with selenium dioxide (SeO2) and tert-butyl hydroperoxide (TBHP) yielded Macrosphelide C, along with other monohydroxylated isomers. clockss.org Additionally, epoxidation of the core's double bonds has been achieved using reagents like dimethyldioxirane (B1199080) and the more reactive methyl(trifluoromethyl)dioxirane. clockss.org

Functional group interconversions are also central to the synthesis of specific targets like Macrosphelide H. One synthetic strategy involves the oxidative transformation of a furan (B31954) ring to generate a key γ-oxo-α,β-unsaturated carboxylic acid portion of the molecule. researchgate.net The same synthesis utilized a Wacker oxidation to convert a terminal vinyl group into the characteristic acetyl group of this compound. researchgate.net

To thoroughly investigate the impact of the macrolactone ring size on biological activity, researchers have synthesized both ring-contracted and ring-expanded analogues. nih.govmdpi.com

Ring Contraction: 15-membered macrosphelide derivatives have been successfully prepared. nih.govmdpi.com A common strategy involves the coupling of key building blocks, such as a known homoallylic alcohol and a carboxylic acid, followed by a sequence of deprotection, acryloylation, and a ring-closing metathesis (RCM) reaction to form the smaller macrolactone. nih.govmdpi.comresearchgate.net Using this methodology, a 15-membered analogue of Macrosphelide B was also synthesized. nih.govresearchgate.net

Ring Expansion: The synthesis of 18-membered macrosphelide analogues has also been accomplished. nih.govmdpi.com Starting from a known synthetic intermediate, esterification with an appropriate carboxylic acid, followed by deprotection and RCM, yielded the enlarged macrolides. nih.govmdpi.comresearchgate.net Subsequent deprotection or oxidation steps produced a variety of 18-membered derivatives. nih.govmdpi.comresearchgate.net Modifications have been made to different parts of the macrosphelide skeleton to explore the effects of ring expansion more broadly. nih.govmdpi.com

The introduction of heteroatoms, particularly nitrogen, into the macrosphelide skeleton has led to the creation of aza-analogues, or macrolactams. researchgate.netmdpi.com These modifications significantly alter the electronic properties and hydrogen-bonding capabilities of the macrocycle. Syntheses of 16-membered macrolactams have been established using a ring-closing metathesis (RCM) strategy. researchgate.netu-toyama.ac.jp

Derivatives have been created where ester moieties at different positions (N4, N10, N16) are replaced with amide groups. nih.govmdpi.com For example, the synthesis of N4-aza-MS involved the coupling of a Boc-protected amino ester, followed by acryloylation of the amino group, deprotection, and RCM to form the macrolactam. mdpi.com Non-selective oxidation could then be used to produce the corresponding keto-amino-MS derivatives. mdpi.com This approach has been successfully applied to generate a library of aza-macrosphelides. nih.govmdpi.com

The conjugated α,β-unsaturated ester moieties are critical features of the macrosphelide structure. To probe their role, derivatives with modified or saturated double bonds have been synthesized. nih.govmdpi.com

Hydrogenated derivatives, known as dihydro-macrosphelides, have been prepared through the reduction of unsaturated precursors. nih.govmdpi.com For instance, a thiazole-substituted macrosphelide intermediate underwent chemoselective reduction via hydrogenation to saturate a double bond within the macrolide ring. nih.govresearchgate.net This modification allows for the evaluation of the importance of the electron-deficient alkene systems for biological function. mdpi.com The synthesis of dihydro-aza-macrosphelides has also been reported. nih.govresearchgate.net

Alkene modifications are also a key part of the total synthesis of some macrosphelides. As mentioned previously, the synthesis of this compound involves the conversion of a terminal vinyl group into an acetyl group via Wacker oxidation, directly modifying an unsaturated moiety to achieve the final natural product structure. researchgate.net

Attaching new side chains to the macrosphelide scaffold is a powerful strategy for developing novel derivatives. nih.govmdpi.com

Thiazole (B1198619) Side Chains: Inspired by the structure of epothilone (B1246373), a potent anticancer agent that also features a 16-membered macrolide ring, researchers designed and synthesized macrosphelide derivatives bearing a thiazole-containing side chain. nih.govmdpi.comjst.go.jp The synthesis was accomplished by assembling suitable chiral blocks and utilizing RCM for the cyclization. nih.govmdpi.com These chimeric molecules were developed with the goal of creating more potent agents than the natural macrosphelides. nih.gov

Trifluoromethylated Side Chains: To alter the electronic environment of the macrosphelide skeleton, trifluoromethylated (CF3) derivatives have been prepared. nih.govmdpi.comresearchgate.net In one approach, a terminal methyl group of a synthetic intermediate was replaced with a CF3 group. nih.govmdpi.com This CF3-substituted building block was then carried through a multi-step synthesis, including esterification and macrolactonization, to yield the final trifluoromethylated macrosphelide analogue. mdpi.comresearchgate.net

Other Heterocyclic Side Chains: In addition to thiazole, other heterocyclic side chains such as pyridine (B92270) have been successfully introduced to the macrosphelide structure. nih.govmdpi.com

Alterations to Unsaturated Moieties (e.g., Hydrogenation, Alkene Modifications)

Rational Design of Hybrid Macrosphelide Constructs

The rational design of hybrid molecules that combine the structural features of macrosphelides with moieties from other known bioactive compounds is an advanced strategy for drug discovery. semanticscholar.org

A prominent example is the creation of macrosphelide-epothilone hybrids. nih.govmdpi.comclockss.org Recognizing that both natural products are 16-membered macrolides with significant cytotoxic properties, researchers designed molecules that attach the thiazole side chain of epothilone to the macrosphelide core. nih.govsemanticscholar.org This work was based on the hypothesis that combining these structural elements could lead to derivatives with superior activity. nih.gov

Another example of a rationally designed hybrid is the MS-Biotin construct. nih.govmdpi.com A macrosphelide A analogue was synthesized with a linker culminating in a biotin (B1667282) tag. nih.gov This hybrid molecule was specifically designed for use in biochemical studies, such as affinity chromatography, to identify the cellular binding partners and elucidate the mechanism of action of macrosphelides. nih.govmdpi.com These examples show how the macrosphelide scaffold can serve as a platform for creating sophisticated chemical probes and potential therapeutic agents. researchgate.net

Design and Synthesis of Biochemical Probes (e.g., Biotin Chimeras)

Combinatorial and Diversity-Oriented Synthesis Approaches

To systematically explore the structure-activity relationships of macrosphelides and discover derivatives with superior properties, researchers have turned to combinatorial and diversity-oriented synthesis (DOS). mdpi.comnih.gov These strategies enable the rapid generation of large, diverse collections of related molecules, which is a significant advantage over traditional, linear synthesis methods. epfl.chcam.ac.uk

Combinatorial chemistry has been successfully applied to generate extensive libraries of macrosphelide isomers and analogues. mdpi.commdpi.com A notable approach involved a resin-bound synthesis utilizing a palladium-catalyzed carbonylative cyclization. mdpi.comnih.govnih.gov This solid-phase strategy is particularly powerful as it facilitates the purification process and allows for the simultaneous preparation of numerous compounds. mdpi.com

One such effort employed a fragment-based strategy to maximize structural diversity. mdpi.comnih.gov Three distinct building block fragments were synthesized and then combinatorially assembled on a polymer support. mdpi.comnih.gov Fragment C, for example, was prepared in eight different forms, varying at its chiral center, oxidation state, or protecting group to introduce maximum diversity. mdpi.com The assembly of these fragments via iterative esterifications and a final palladium-catalyzed macrocyclization led to the simultaneous creation of a library containing 122 different macrosphelide isomers, including both natural and unnatural configurations. mdpi.comnih.gov

Fragment Description Diversity Elements
Fragment A A building block for combinatorial synthesis. mdpi.comNot specified in detail.
Fragment B A second building block for combinatorial synthesis. mdpi.comNot specified in detail.
Fragment C A third building block designed for maximum diversity. mdpi.com8 isotypes based on chiral center, oxidation state, or protecting group. mdpi.com

This table outlines the fragment-based approach used in the combinatorial synthesis of a Macrosphelide library as described in the literature. mdpi.com

Fluorous Mixture Synthesis (FMS) has emerged as a powerful tool for the diversity-oriented synthesis of natural product stereoisomer libraries, and it has been effectively applied to the macrosphelide family. mdpi.comnih.gov The core principle of FMS is to "tag" different stereoisomers with unique fluorous protecting groups, which contain varying numbers of fluorine atoms. nih.gov The tagged molecules are then mixed and carried through a common synthetic route. nih.gov At the end of the synthesis, the products are separated using fluorous solid-phase extraction (F-SPE), which differentiates molecules based on their fluorine content, allowing for the isolation of each individual stereoisomer. mdpi.comnih.gov

The Curran group pioneered the use of a binary fluorous tagging method to synthesize a complete library of 16 macrosphelide stereoisomers. mdpi.comjst.go.jp This advanced double-tagging strategy was more efficient, requiring fewer fluorine atoms compared to earlier tagging schemes. nih.gov This comprehensive synthetic effort was instrumental in resolving structural ambiguities within the macrosphelide family. For instance, by comparing the synthetic library members with the natural products, the structures of macrosphelides E and M were confirmed, and more significantly, the structure of macrosphelide D was corrected. mdpi.comnih.gov It was discovered that macrosphelide D is not a stereoisomer of macrosphelide A, as initially thought, but rather a 15-membered regioisomer. mdpi.comsemanticscholar.org More recent work has focused on "bare-minimum" fluorous tagging, where tags differ by as little as a single fluorine atom, further refining the efficiency and applicability of the technique. nih.gov

Technique Description Application to Macrosphelide Key Outcome
Fluorous Mixture Synthesis (FMS) Stereoisomers are encoded with fluorous tags, synthesized as a mixture, and then separated. nih.govSynthesis of macrosphelide stereoisomer libraries. mdpi.comnih.govEnabled synthesis of all 16 stereoisomers in one synthetic route. mdpi.com
Binary Fluorous Tagging An efficient double-tagging method allowing more compounds to be tagged with fewer fluorine atoms. nih.govApplied to create a 16-member macrosphelide stereoisomer library. mdpi.comConfirmation of MS E and M structures; correction of MS D structure. mdpi.comnih.gov

This table summarizes the application of fluorous tagging techniques in the synthesis of Macrosphelide derivatives.

Mechanistic Investigations of Macrosphelide H Biological Activities Pre Clinical Focus

Research on Cellular Adhesion Inhibition Mechanisms

The primary biological activity identified for Macrosphelide H is its potent inhibition of cell-cell adhesion processes, a critical factor in inflammatory responses and tumor metastasis. dokumen.pubnih.gov

Pre-clinical studies have demonstrated that this compound effectively inhibits the adhesion of human leukemia HL-60 cells to human umbilical vein endothelial cells (HUVEC). jst.go.jpnih.govresearchgate.net This interaction is a key model for studying the initial steps of leukocyte extravasation during inflammation, which is mediated by the E-selectin on endothelial cells binding to the sialyl-Lewis X (sLex) carbohydrate antigen on leukocytes.

This compound was found to be a more potent inhibitor of this process than Herbimycin A, a known cell adhesion inhibitor used as a positive control in these studies. nih.govmdpi.com The half-maximal inhibitory concentration (IC₅₀) for this compound in this assay was determined to be 8.6 μM, compared to 38 μM for Herbimycin A. mdpi.com This suggests a significant and specific interruption of the adhesion molecule system responsible for the cell-cell binding.

Currently, there is no specific research available in published literature detailing the effects of this compound on the expression levels of Intercellular Adhesion Molecule-1 (ICAM-1) or Vascular Cell Adhesion Molecule-1 (VCAM-1).

The specific impact of this compound on downstream signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, has not been elucidated in dedicated pre-clinical studies. While NF-κB is a known regulator of inflammation and adhesion molecule expression, direct evidence linking this compound to its modulation is not present in the available scientific literature. dokumen.pubresearchgate.net

Modulation of Adhesion Molecule Expression (e.g., ICAMs, VCAMs)

Research on Anticancer and Antiproliferative Mechanisms

While the inhibition of cell adhesion by this compound suggests a potential role in anti-metastatic processes, its direct anticancer and antiproliferative mechanisms have not been a focus of investigation.

There are no available pre-clinical data to suggest that this compound induces programmed cell death or apoptosis in cancer cells. Research into the apoptotic potential of the macrosphelide family has focused on other, structurally distinct analogues. nih.govepdf.pub

The potential for this compound to act as a sensitizer (B1316253) for hyperthermia-induced apoptosis has not been investigated in pre-clinical models. Studies exploring this synergistic anticancer strategy have been conducted with other macrosphelide compounds, but not with this compound itself. nih.gov

Modulation of Cancer Cell Metabolism (e.g., Warburg Effect Inhibition)

This compound, a derivative of Macrosphelide A, has been identified as a significant modulator of cancer cell metabolism, primarily through the inhibition of the Warburg effect. nih.govresearchgate.netdntb.gov.ua This metabolic reprogramming, characterized by a preference for aerobic glycolysis even in the presence of oxygen, is a hallmark of many cancer cells. imrpress.comsigmaaldrich.comnih.gov By targeting key enzymes in metabolic pathways, this compound and its related compounds disrupt the energy production and biosynthetic processes essential for rapid tumor growth. nih.govmdpi.com

Pre-clinical studies have demonstrated that Macrosphelide A (MSPA), a closely related compound, directly targets and inhibits key glycolytic enzymes. nih.govdntb.gov.ua Affinity chromatography coupled with mass spectrometry identified aldolase (B8822740) A (ALDOA) and enolase 1 (ENO1) as primary targets of MSPA. nih.gov In vitro binding assays and competition assays have confirmed a direct and specific interaction between MSPA and these enzymes, leading to a reduction in their enzymatic activity. nih.gov

In addition to its effects on glycolysis, Macrosphelide A has been shown to inhibit fumarate (B1241708) hydratase (FH), a key enzyme in the Krebs cycle (also known as the tricarboxylic acid or TCA cycle). nih.govdntb.gov.ua The Krebs cycle is a central metabolic hub that, in normal cells, is the primary source of ATP through oxidative phosphorylation. ebi.ac.ukhee.nhs.uknih.gov FH catalyzes the conversion of fumarate to L-malate. ebi.ac.uktaylorandfrancis.com

The inactivation of FH by MSPA leads to a disruption of the TCA cycle, further compromising the energy production capabilities of cancer cells. nih.govnih.gov This dual inhibition of both glycolysis and the TCA cycle is a significant finding, as it suggests a multi-pronged attack on cancer cell metabolism. nih.govdntb.gov.ua The loss of FH function has been implicated in certain hereditary cancer syndromes, highlighting its importance as a tumor suppressor. hee.nhs.uknih.govtaylorandfrancis.com By targeting FH, macrosphelides can induce metabolic stress that cancer cells are unable to overcome. nih.gov

The enzymatic inhibition caused by Macrosphelide A translates into observable shifts in the metabolic phenotype of cancer cells. nih.gov Treatment of cancer cell lines, such as HepG2, with MSPA resulted in a significant reduction in both glucose consumption and the release of lactate (B86563). nih.gov Lactate is the end product of aerobic glycolysis, and its reduced production is a direct indicator of Warburg effect inhibition. plos.orgfrontiersin.orgfrontiersin.org

Real-time metabolic analysis has further revealed that MSPA treatment attenuates both the extracellular acidification rate (ECAR), a measure of glycolysis, and the oxygen consumption rate (OCR), a measure of mitochondrial respiration. nih.govphchd.com This indicates a comprehensive suppression of the two major energy-producing pathways in cancer cells. The observed metabolic shift from a high-glycolytic state to a state of reduced metabolic activity underscores the potential of macrosphelides to starve cancer cells of the energy and biosynthetic precursors they require for proliferation. nih.govplos.org

Inhibition of Krebs Cycle Enzymes (e.g., Fumarate Hydratase)

Inhibition of Tumor Metastasis Mechanisms

Macrosphelides have demonstrated potential in inhibiting tumor metastasis, a complex process involving cell adhesion, invasion, and migration. researchgate.netmdpi.comup.pt The initial discovery of Macrosphelide A highlighted its ability to inhibit the adhesion of human leukemia HL-60 cells to human umbilical vein endothelial cells. mdpi.com This anti-adhesion activity is a crucial first step in preventing the metastatic cascade, where cancer cells detach from the primary tumor and enter circulation. d-nb.info

Furthermore, in vivo studies have shown that Macrosphelide A can suppress lung metastasis of B16/BL6 melanoma in mice. mdpi.com While the precise molecular mechanisms underpinning this anti-metastatic effect are still under investigation, it is hypothesized that the modulation of cell adhesion molecules and the disruption of signaling pathways that promote cell motility and invasion play a significant role. up.ptd-nb.infomdpi.com The ability to inhibit both tumor growth and metastasis makes macrosphelides particularly promising as anticancer agents. mdpi.com

Preclinical Selectivity against Cancer Cells versus Normal Cells

A critical aspect of any potential anticancer agent is its selectivity for cancer cells over normal, healthy cells. oncotarget.com Preclinical studies have shown that Macrosphelide A exhibits a more potent and selective cytotoxic effect against various cancer cell lines compared to non-cancerous cell lines. nih.govnih.gov For instance, when treated with MSPA, the viability of cancer cell lines such as HepG2, HL60, and MCF-7 was significantly reduced, while non-cancer cell lines like THLE-3, peripheral blood mononuclear cells (PBMC), and MCF-10A showed much higher viability. nih.gov

This selective cytotoxicity is likely linked to the metabolic differences between cancer and normal cells. nih.gov Since many cancer cells are heavily reliant on the Warburg effect for their survival and proliferation, they are more vulnerable to inhibitors of glycolysis and the TCA cycle. nih.govnih.gov Normal cells, which primarily rely on oxidative phosphorylation, are less affected by the inhibition of these pathways. nih.gov This inherent metabolic difference provides a therapeutic window for macrosphelides to target cancer cells while sparing normal tissues. nih.govoncotarget.com Further research into derivatives has also aimed to develop compounds with enhanced potency against cancer cells while maintaining low toxicity towards normal cells. mdpi.com

Research on Immunomodulatory Activities (e.g., Immunosuppression)

The immunomodulatory properties of macrolides, the chemical class to which macrosphelides belong, are well-documented, though research specifically on this compound's immunomodulatory effects is less extensive. nih.govnih.gov Generally, macrolide antibiotics can exert both anti-inflammatory and immunomodulatory effects, which are distinct from their antimicrobial actions. nih.govfrontiersin.org These effects can include the suppression of pro-inflammatory cytokine production and the modulation of immune cell functions. nih.govfrontiersin.orgmdpi.com

Immunomodulators can be broadly categorized as immunostimulants, which enhance the immune response, or immunosuppressants, which dampen it. mdpi.comcancerresearch.org In the context of cancer, both types of activities could be therapeutically relevant. For instance, immunosuppressive properties might be beneficial in managing inflammatory conditions that can promote tumor growth. Conversely, immunostimulatory effects could enhance the body's natural anti-tumor immune response. While some macrolides have been shown to have immunosuppressive effects, the specific immunomodulatory profile of this compound requires further investigation to determine its potential role in cancer therapy, either as a direct agent or as an adjunct to immunotherapy. nih.govmdpi.com

Research on Antimicrobial and Antifungal Mechanisms

Pre-clinical investigations into the antimicrobial and antifungal properties of the macrosphelide family have primarily centered on Macrosphelide A, a closely related analogue of this compound. oup.comoup.com While initial studies reported that Macrosphelide A lacked significant antimicrobial activity, subsequent and more specific research has unveiled notable, targeted inhibitory effects against certain fungi and bacteria. medchemexpress.comnih.gov

The general mechanism for antibacterial macrolides involves the inhibition of protein synthesis by reversibly binding to the 50S subunit of the bacterial ribosome. nih.govwikipedia.orgmerckvetmanual.com This action is typically bacteriostatic, meaning it inhibits bacterial growth rather than killing the cells directly. nih.govwikipedia.org In contrast, many antifungal macrolides function by binding to ergosterol, a key component of the fungal cell membrane, which leads to the formation of pores and subsequent cell death. nih.govnih.gov

Research into Macrosphelide A, produced by the mycoparasitic fungus Coniothyrium minitans, has revealed specific antifungal actions. oup.comoup.com It demonstrates notable inhibitory effects against the sclerotia-forming plant pathogens Sclerotinia sclerotiorum and Sclerotium cepivorum. oup.com The potency of this inhibition varies significantly between the two species, suggesting a specific mechanism of action rather than broad toxicity. oup.com The concentration required to inhibit the growth of S. sclerotiorum by 50% (IG50) was 46.6 µg/ml, whereas the IG50 for S. cepivorum was a much lower 2.9 µg/ml. oup.comoup.com This suggests a potential specificity towards ascomycetes that form sclerotia. oup.com Further studies confirmed that Macrosphelide A also inhibits the growth of various other ascomycetes, basidiomycetes, and oomycetes. medchemexpress.comresearchgate.net

Initial reports indicated that Macrosphelide A had no antimicrobial or cytocidal activities at concentrations of 1000 µg/ml and 100 µg/ml, respectively. nih.govjst.go.jp However, later findings contradicted this, showing that Macrosphelide A does inhibit the growth of all four Gram-positive bacteria tested in one study, including the clinically significant Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of ≤500 μg/mL. medchemexpress.comresearchgate.net

The table below summarizes the antifungal activity of Macrosphelide A against specific fungal pathogens.

Table 1: Antifungal Activity of Macrosphelide A

Fungal Species IG₅₀ (μg/mL) Reference
Sclerotinia sclerotiorum 46.6 oup.comoup.com
Sclerotium cepivorum 2.9 oup.comoup.com

IG₅₀: The concentration of a substance required to inhibit a biological process by 50%.

The table below details the antibacterial activity of Macrosphelide A.

Table 2: Antibacterial Activity of Macrosphelide A

Bacterial Species Type MIC (μg/mL) Reference
Staphylococcus aureus Gram-positive ≤500 medchemexpress.com

MIC: Minimum Inhibitory Concentration.

While detailed mechanistic studies on this compound itself are limited in the context of antimicrobial action, the research on Macrosphelide A provides a foundational understanding. nih.gov The work suggests that macrosphelides may not act as broad-spectrum antibiotics but rather possess specific activities against select fungal and bacterial species. oup.comresearchgate.net

Structure Activity Relationship Sar Studies of Macrosphelide H and Its Analogues

Systematic Evaluation of Structural Modifications on Biological Potency

The biological potency of macrosphelide analogues is highly sensitive to structural changes in the 16-membered macrolide skeleton. mdpi.com Studies have systematically altered various parts of the molecule, including the macrocycle core, side chains, and functional groups, to map out the structure-activity landscape.

One key area of modification has been the core skeleton itself. The synthesis of macrosphelide core isomers has provided fundamental insights into the SAR. mdpi.com For instance, ring-enlarged and ring-contracted derivatives have been created. While 15-membered ring derivatives have been synthesized, more extensive work has been done on expanding the ring. researchgate.netsemanticscholar.org The synthesis of ring-enlarged macrosphelides, such as those modified at the O16-O4 moiety, has been pursued to explore the impact of ring size on activity. mdpi.comresearchgate.net

Another significant strategy involves attaching different side chains, particularly at the C9 and C15 positions. A notable example is the creation of macrosphelide-epothilone hybrids. nih.gov Epothilones are known for their potent apoptosis-inducing activity, and their combination with the macrosphelide scaffold has led to derivatives with significantly enhanced cytotoxicity compared to natural macrosphelides. researchgate.netnih.gov Interestingly, attaching the side chain at the C15 position resulted in a more potent compound than attachment at the C9 position, highlighting the regiochemical sensitivity of such modifications. researchgate.net The introduction of a 3-phenyl group has also been shown to improve cytotoxic activity. researchgate.net

Furthermore, the synthesis of aza-analogues, where an oxygen atom in the macrolide ring is replaced by a nitrogen atom, represents another strategic modification. mdpi.comresearchgate.net These changes can alter the conformation of the macrosphelide skeleton and influence biological activity. researchgate.net A combinatorial approach, allowing for the simultaneous preparation of numerous isomers with variations in stereocenters, oxidation states, and protecting groups, has been instrumental in rapidly generating a library of derivatives for SAR studies. mdpi.comresearchgate.net

The following table summarizes the apoptosis-inducing activity of selected macrosphelide derivatives, illustrating the impact of structural modifications.

Derivative Modification Apoptosis-Inducing Activity (Conc.) Reference
MS-Epothilone Hybrid (60) Epothilone (B1246373) side chain at C15Potent researchgate.net
C9-Epothilone Hybrid Epothilone side chain at C9Less potent than C15 hybrid researchgate.net
3-Phenylmacrosphelide A Phenyl group at C3Improved cytotoxicity researchgate.net
Aza-MS Derivatives Nitrogen replacing oxygen in the ringVaried activity mdpi.comresearchgate.net
Ring-Enlarged MS Modified ring sizeVaried activity mdpi.comresearchgate.net

Identification of Key Pharmacophoric Elements

Pharmacophore modeling helps identify the essential steric and electronic features of a molecule required for its biological activity. mdpi.comvolkamerlab.org For macrosphelide analogues, several key pharmacophoric elements have been identified as crucial for their bioactivity. A pharmacophore consists of features like hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings, arranged in a specific 3D geometry. pharmacophorejournal.comresearchgate.netijpsonline.com

Studies on various artificial macrosphelides have revealed that the "ene-dicarbonyl" substructure is apparently essential for bioactivity. nih.gov This feature, involving a double bond conjugated with two carbonyl groups, is a critical component of the pharmacophore. Modifications that disrupt this system often lead to a significant loss of activity.

The hydroxyl groups on the macrosphelide ring are also important pharmacophoric features, likely acting as hydrogen bond donors or acceptors in interactions with biological targets. researchgate.netmedsci.org The synthesis of hybrids with thiazole-containing side chains, which led to potent apoptosis-inducing activity, suggests that aromatic or heteroaromatic moieties can be key elements. nih.gov These rings can participate in π-π stacking or other hydrophobic interactions within a receptor binding pocket. researchgate.net

The general pharmacophoric features for a molecule to be biologically active include:

Hydrogen Bond Acceptors (HBA): Typically oxygen or nitrogen atoms. chemaxon.com

Hydrogen Bond Donors (HBD): Often hydroxyl or amine groups. chemaxon.com

Hydrophobic (H) / Aromatic (AR) groups: Nonpolar regions or aromatic rings. chemaxon.com

In the context of macrosphelides, the key pharmacophoric elements can be summarized as:

An intact "ene-dicarbonyl" system. nih.gov

Hydroxyl groups at specific positions for hydrogen bonding.

Potential for hydrophobic or aromatic interactions through side-chain modifications. nih.gov

The development of a pharmacophore model is a crucial step in virtual screening and the rational design of new, more potent analogues. medsci.orgpeerj.com

Influence of Stereochemistry on Activity

Stereochemistry, the three-dimensional arrangement of atoms, plays a critical role in the biological activity of macrosphelides. nih.govnih.gov Since biological systems like enzymes and receptors are chiral, they can differentiate between the enantiomers (mirror images) and diastereomers (non-mirror image stereoisomers) of a drug molecule. nih.gov

The synthesis of various stereoisomers of the macrosphelide core has been a key strategy to probe the influence of stereochemistry. mdpi.com For example, the preparation of a diastereomeric macrosphelide core and its comparison with the natural isomer provided direct information on the structure-activity relationship. mdpi.com Even subtle changes in the configuration at one or more chiral centers can lead to dramatic differences in biological potency. nih.gov

The absolute configuration of the hydroxyl groups is particularly important. For instance, the total synthesis of macrosphelide M involved establishing five stereocenters with precise control, underscoring the importance of stereochemical integrity for the target molecule. researchgate.net Similarly, investigations into macrosphelide B synthesis focused on controlling the stereochemistry of the isoxazoline (B3343090) intermediates, which are precursors to the final macrocycle. mdpi.com The facial selectivity of key reactions, such as an intramolecular nitrile oxide-olefin cycloaddition, was studied to control the stereochemical outcome. mdpi.com

The synthesis of both natural and unnatural enantiomers of the macrosphelide core allows for a direct comparison of their biological activities, helping to elucidate which configuration is preferred by the biological target. clockss.org Research on other macrolides has also shown that altering the stereochemistry at specific positions can have a major influence on biological activity, sometimes leading to novel derivatives with different activity profiles. nih.gov

Correlation of Oxidation State and Functional Groups with Biological Profiles

The oxidation state of carbon atoms within the macrosphelide skeleton and the nature of the attached functional groups are strongly correlated with the molecule's biological profile. mdpi.comresearchgate.net In organic chemistry, oxidation often involves the loss of a C-H bond and the gain of a C-O bond (or another heteroatom), while reduction is the reverse. libretexts.org The conversion of an alcohol to a ketone is a common oxidation, and this change significantly impacts a molecule's properties. libretexts.org

The initial derivatization of macrosphelide A (MSA) involved its oxidation to produce macrosphelide B (MSB), which has a ketone at one position instead of a hydroxyl group. mdpi.comresearchgate.net This oxidation was not only used to determine the structure of MSB but also provided the first unnatural isomers for SAR studies, including 8-keto MS and diketo-MS. mdpi.comresearchgate.net These studies showed that MSB has a potent immunosuppressant activity, a different profile from MSA's primary role as a cell-adhesion inhibitor. mdpi.comnih.gov This demonstrates that a simple change in the oxidation state of a single functional group can dramatically alter the biological activity.

Systematic studies have explored the effect of the oxidation state at various positions. For example, the macrosphelide core, which lacks the oxygen functionalities of the natural products, was used as a starting point for oxidative derivatization to produce various analogues, including macrosphelides A and C. clockss.org This approach allows for a clear correlation between the introduction of oxidized functional groups (hydroxyls, ketones) and the resulting biological activity. clockss.org

Furthermore, the reduction of the ene-dicarbonyl system in macrosphelide analogues has been investigated. mdpi.com Hydrogenated derivatives were prepared to understand the role of these electron-deficient alkenes in the biological activity. mdpi.com It was found that these functional groups are crucial, as their reduction often leads to a loss of potency. nih.gov

The table below illustrates the correlation between oxidation state/functional groups and biological activity for selected macrosphelides.

Compound Key Functional Group / Oxidation State Primary Biological Activity Reference
Macrosphelide A Two secondary hydroxyl groupsCell-adhesion inhibition nih.gov
Macrosphelide B One secondary hydroxyl, one ketoneImmunosuppression mdpi.comnih.gov
8-keto MS Ketone at C8Used in SAR studies mdpi.comresearchgate.net
Diketo-MS Two ketone groupsUsed in SAR studies mdpi.comresearchgate.net
Hydrogenated Derivatives Reduced ene-dicarbonyl systemReduced potency mdpi.comnih.gov

These findings highlight that both the specific type of functional group (e.g., alcohol, ketone, ester) and its oxidation state are critical determinants of the biological profile of macrosphelide analogues. mdpi.commdpi.com

Advanced Methodologies for Studying Macrosphelide H in Research

Techniques for Isolation and Preparative Scale Research

The journey of Macrosphelide H from a crude natural extract to a purified compound for research involves meticulous isolation and purification strategies. Initially, microbial fermentation is often the source of macrosphelides. For instance, the fungus Periconia byssoides, isolated from the sea hare Aplysia kurodai, has been a source for various macrosphelides, including E, F, G, H, and I. researchgate.net Similarly, the mycoparasite Coniothyrium minitans has been identified as a producer of Macrosphelide A. oup.comoup.com

The general workflow for isolation involves:

Extraction: The fermentation broth is typically extracted with an organic solvent like ethyl acetate (B1210297). oup.com

Chromatography: The crude extract undergoes a series of chromatographic separations. This often starts with silica (B1680970) gel column chromatography followed by preparative high-performance liquid chromatography (HPLC) to separate the different macrosphelide analogues. nih.gov Thin-layer chromatography (TLC) with bioautography can be used to identify antifungal components in the extracts. oup.com

Crystallization: The purified compound is often obtained as crystalline needles. oup.com

For preparative scale research, where larger quantities of the compound are needed for extensive biological testing, optimization of the separation method at an analytical scale is crucial. ymc.co.jp This includes selecting the appropriate column size, particle size, and mobile phase to ensure high resolution and loadability. ymc.co.jp The goal is to obtain a significant amount of the target compound with high purity, often exceeding 95%, which is essential for accurate structural determination and biological assays. ymc.co.jp

Spectroscopic and Analytical Methods for Structural Characterization in Research (e.g., NMR, HREIMS, Mass Spectrometry, X-ray Analysis)

Elucidating the precise chemical structure of this compound is fundamental to understanding its function. wisdomlib.org A combination of spectroscopic and analytical techniques is employed for this purpose. wisdomlib.orgcsic.es

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HREIMS) is used to determine the molecular formula of the compound by providing a highly accurate mass measurement. oup.comoup.com For example, the molecular formula of Macrosphelide A was determined to be C₁₆H₂₂O₈. oup.comoup.com Mass spectrometry is also a key tool in metabolomics for identifying and quantifying metabolites in biological samples. creative-proteomics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR techniques are indispensable for determining the connectivity and stereochemistry of the molecule. oup.comoup.com

¹H NMR: Provides information about the number and types of protons and their neighboring atoms. wiley-vch.de

¹³C NMR: Reveals the number and types of carbon atoms. wiley-vch.de The ¹³C NMR spectrum of Macrosphelide A showed the presence of three carbonyl groups and two C=C double bonds, indicating a ring structure. oup.comoup.com

2D NMR: Experiments like COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to establish proton-proton connectivities, long-range carbon-proton connectivities, and the spatial proximity of protons, respectively. oup.comoup.com These are crucial for assembling the final 3D structure.

X-ray Crystallography: When a suitable crystal of the compound can be grown, X-ray analysis provides unambiguous confirmation of the absolute stereostructure. oup.comnih.gov This technique was used to confirm the structure of Macrosphelide C. researchgate.net

The combination of these techniques allows for a comprehensive structural characterization, which is essential for any further investigation into the compound's biological activity. wisdomlib.orgnih.gov

Table 1: Key Spectroscopic Data for Macrosphelide A

TechniqueObservationReference
HREIMSMolecular Formula: C₁₆H₂₂O₈ oup.comoup.com
¹³C NMRIndicated three carbonyl groups and two C=C double bonds, suggesting a single ring structure. oup.comoup.com
X-ray AnalysisConfirmed the absolute stereostructure of the related Macrosphelide C. researchgate.net

In Vitro Biological Assay Systems

To understand the biological effects of this compound, a variety of in vitro assays are utilized. These assays provide quantitative data on how the compound affects cellular processes. mdpi.com

Cell-based assays are fundamental for screening the effects of compounds on cell viability and proliferation. mdpi.com Macrosphelides were initially identified as inhibitors of the adhesion of human leukemia HL-60 cells to human umbilical vein endothelial cells (HUVEC). researchgate.netnih.gov

Adhesion Assays: These assays measure the ability of cells to attach to a substrate or to other cells. For example, Macrosphelide A was shown to dose-dependently inhibit the adhesion of HL-60 cells to an LPS-activated HUVEC monolayer with an IC50 of 3.5 µM. nih.gov

Proliferation/Cytotoxicity Assays: These assays determine the effect of a compound on cell growth and viability. mdpi.com The cytotoxic effects of Macrosphelide A have been evaluated in various cancer cell lines (e.g., HepG2, HL60, MCF-7) and non-cancer cell lines. nih.gov These assays often measure ATP levels, which correlate with the number of viable cells. nih.gov

Enzyme activity assays are used to determine if a compound directly interacts with and modulates the function of specific enzymes. pacificbiolabs.comsigmaaldrich.com Research has shown that Macrosphelide A exerts its anti-cancer effects by inhibiting key enzymes involved in the Warburg effect, a hallmark of cancer metabolism. nih.govdntb.gov.uamdpi.com

Target Enzymes: The primary targets identified for Macrosphelide A are aldolase (B8822740) A (ALDOA), enolase 1 (ENO1), and fumarate (B1241708) hydratase (FH). nih.govdntb.gov.uamdpi.com

Assay Principle: The activity of these enzymes is measured spectrophotometrically. For example, the inhibition of ENO1 by Macrosphelide A was measured by monitoring the appearance of phosphoenolpyruvate (B93156) from 2-phosphoglycerate at an absorbance of 240 nm. nih.govmdpi.com The assay is typically conducted in a 96-well plate format, allowing for high-throughput screening. nih.govmdpi.com

Apoptosis, or programmed cell death, is a crucial process that can be induced by anti-cancer agents. thermofisher.com Various assays are used to detect and quantify apoptosis. biotium.commerckmillipore.com

Annexin V/7-AAD Staining: This is a widely used flow cytometry-based assay to distinguish between different stages of cell death. nih.gov

Annexin V: Binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. nih.gov

7-Aminoactinomycin D (7-AAD): A fluorescent DNA intercalator that is excluded by live cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. nih.gov

This dual staining allows for the classification of cells into live, early apoptotic, late apoptotic, and necrotic populations. nih.govresearchgate.net

DNA Fragmentation: A hallmark of later-stage apoptosis is the cleavage of genomic DNA into smaller fragments. This can be visualized using techniques like gel electrophoresis. tandfonline.com

Caspase Activation: Caspases are a family of proteases that execute the apoptotic program. Assays measuring the activity of key caspases, such as caspase-3 and caspase-8, can confirm the involvement of the caspase-dependent apoptotic pathway. tandfonline.com

Table 2: Apoptosis Induction by Macrosphelide A in Cancer Cell Lines

Cell LineAssayObservationReference
HepG2Annexin V/7-AAD StainingShowed double staining, indicating late-stage apoptosis. nih.gov
HL60Annexin V/7-AAD StainingShowed positive staining with only Annexin V, indicating early-stage apoptosis. nih.gov
U937DNA FragmentationIncreased DNA fragmentation was observed, particularly in combination with mild hyperthermia. tandfonline.com

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. creative-proteomics.comwikipedia.orgrsc.org It provides a detailed understanding of how cellular metabolism is altered in response to a compound like this compound. creative-proteomics.comembopress.org

Principle: MFA often involves the use of stable isotope tracers, such as ¹³C-labeled glucose. creative-proteomics.comwikipedia.orgnih.gov Cells are cultured in the presence of this labeled substrate, and the incorporation of the ¹³C label into various downstream metabolites is measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR). creative-proteomics.comwikipedia.org

Application to this compound: Given that Macrosphelide A targets key enzymes in glycolysis and the TCA cycle, MFA can be used to precisely map the metabolic rewiring induced by the compound. nih.gov For example, studies have shown that treatment with Macrosphelide A significantly reduces glucose consumption and lactate (B86563) release in HepG2 cancer cells, consistent with the inhibition of glycolytic enzymes. nih.govdntb.gov.ua By tracing the path of the labeled carbon atoms, researchers can quantify the flux through different metabolic pathways and identify bottlenecks created by the inhibitor. wikipedia.org

Complex In Vitro Models (CIVMs) for Physiological Relevance

The limitations of traditional two-dimensional (2D) cell cultures, which often fail to replicate the complex cellular microenvironment found in vivo, have led to the adoption of Complex In Vitro Models (CIVMs). nih.govthermofisher.com These advanced models, such as spheroids and organoids, provide a more physiologically relevant context for studying the effects of compounds like this compound. nih.goveuropa.euibidi.com

CIVMs are characterized by their three-dimensional (3D) multicellular structures, which can be embedded in a biopolymer or tissue-derived matrix. nih.gov This architecture allows for the incorporation of multiple cell types, immune system components, and mechanical forces, thereby better mimicking the complexity of native tissues. nih.govyoutube.com Spheroids are simpler 3D aggregates, often composed of a single cell type, that are useful for high-throughput screening and studying basic cellular interactions and tumor microenvironments. criver.comupmbiomedicals.commdpi.com Organoids, on the other hand, are more complex structures derived from stem cells that can self-organize to resemble the structure and function of specific organs. upmbiomedicals.commdpi.com

The enhanced physiological correlation of CIVMs makes them superior to 2D models for assessing the efficacy and mechanisms of action of therapeutic agents. frontiersin.org For instance, the cytotoxic effects of some anticancer agents have been shown to be more pronounced in 3D tumor models compared to 2D cultures. nih.gov In the context of this compound research, CIVMs can provide valuable insights into its anti-metastatic and immunomodulatory properties by recreating aspects of the tumor microenvironment and immune cell interactions that are absent in monolayer cultures.

Model TypeDescriptionKey FeaturesRelevance to this compound Studies
Spheroids Self-aggregated spherical clusters of cells. mdpi.com3D structure, cell-cell interactions, nutrient and oxygen gradients. criver.comupmbiomedicals.comHigh-throughput screening of this compound analogs for anti-cancer activity; modeling tumor cell aggregation and invasion. criver.comupmbiomedicals.com
Organoids Stem cell-derived 3D structures that mimic organ-specific structure and function. mdpi.comPresence of multiple, organ-specific cell types; recapitulation of tissue architecture. upmbiomedicals.comStudying the effect of this compound on tumor development and heterogeneity in a more tissue-like context. nih.gov

In Vivo Preclinical Models for Efficacy Evaluation

Murine Models for Tumor Metastasis Studies

Murine models are crucial for the in vivo evaluation of potential anti-cancer agents, providing a systemic environment to study tumor growth and metastasis. embopress.org For macrosphelides, these models have been instrumental in demonstrating their anti-metastatic potential. For example, Macrosphelide A has shown anticancer activity against lung metastasis of B16/BL6 melanoma in mice. mdpi.com

The design of these in vivo metastasis assays can vary. reactionbiology.com In orthotopic models, cancer cells are implanted into the corresponding organ of origin, allowing for the observation of metastasis arising from a primary tumor. reactionbiology.com Alternatively, in disseminated models, tumor cells are introduced directly into circulation, for instance, via tail vein or intracardiac injection, leading to the formation of metastatic colonies in distant organs like the lungs or bone marrow. reactionbiology.com The use of luciferase-expressing tumor cells coupled with bioluminescence imaging allows for real-time, non-invasive monitoring of metastasis progression and the therapeutic effects of compounds like this compound. reactionbiology.comnih.gov

Studies using murine models have indicated that metastasis can be an early event in cancer progression, with tumor cells disseminating from premalignant lesions. This highlights the importance of evaluating anti-metastatic agents like this compound in models that capture the entire spectrum of metastatic processes, from local invasion to the formation of secondary tumors. nih.gov

Murine Model TypeDescriptionApplication in Macrosphelide ResearchKey Findings
B16/BL6 Melanoma Lung Metastasis Model Intravenous injection of B16/BL6 melanoma cells into mice, leading to the formation of metastatic nodules in the lungs.Evaluation of the anti-metastatic activity of Macrosphelide A. mdpi.comMacrosphelide A demonstrated inhibitory activity against the formation of lung metastases. mdpi.com
Spontaneous Metastasis Models Orthotopic implantation of tumor cells that spontaneously metastasize to distant organs.To study the effect of this compound on the complete metastatic cascade. nih.govThese models allow for the assessment of a compound's ability to interfere with local invasion, intravasation, and colonization. nih.gov

Other Animal Models for Immunomodulatory or Antimicrobial Studies

Beyond cancer research, macrosphelides have demonstrated immunomodulatory and antimicrobial activities that can be evaluated in various animal models. mdpi.comresearchgate.net The immunomodulatory effects of macrolides, a broader class of compounds to which macrosphelides belong, have been studied extensively, showing influences on both innate and adaptive immunity. frontiersin.orgfrontiersin.org These effects often include a reduction in neutrophilic inflammation. frontiersin.orgfrontiersin.org Animal models of inflammatory diseases are therefore valuable for characterizing the potential therapeutic applications of this compound in this area. nih.gov

For antimicrobial studies, in vivo infection models are essential to determine the efficacy of a compound against specific pathogens. mdpi.comnih.gov For instance, a mouse model of Staphylococcus pseudintermedius skin infection has been used to evaluate the antibacterial activity of novel antimicrobial peptides. mdpi.com Given that Macrosphelide A has shown activity against certain Gram-positive bacteria, similar infection models could be employed to assess the in vivo antibacterial potential of this compound. researchgate.net

Animal ModelPurposePotential Application for this compound
Murine models of inflammation To study the anti-inflammatory and immunomodulatory effects of therapeutic agents. frontiersin.orgEvaluation of this compound's ability to modulate immune responses and reduce inflammation. frontiersin.orgfrontiersin.org
Murine models of bacterial infection To assess the in vivo efficacy of antimicrobial compounds against specific bacterial pathogens. mdpi.comDetermination of this compound's effectiveness in treating infections caused by susceptible bacteria. researchgate.netmdpi.com

Molecular Target Identification Techniques

Identifying the molecular targets of a bioactive compound is a critical step in understanding its mechanism of action. ufl.edu For this compound, several advanced techniques can be employed to elucidate its protein interactors.

Affinity-Based Proteomics (e.g., Biotinylated Probe-Mass Spectrometry, Affinity Chromatography)

Affinity-based proteomics is a powerful, unbiased approach for identifying the direct binding partners of a small molecule from a complex protein mixture. nih.govunimib.it This method relies on the specific interaction between the compound and its target protein(s). unimib.it

A common strategy involves creating a chemical probe by attaching a reporter tag, such as biotin (B1667282), to the macrosphelide molecule, often via a linker. mdpi.comresearchgate.netdrughunter.com This biotinylated probe can then be incubated with cell lysates. mdpi.com The probe-protein complexes are subsequently captured using streptavidin-coated beads. mdpi.com After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry. mdpi.comeuropeanpharmaceuticalreview.comnih.gov

This technique has been successfully applied to identify the cellular targets of Macrosphelide A. mdpi.com Researchers synthesized biotinylated Macrosphelide A probes and used them in affinity chromatography experiments with HL60 cell lysates. mdpi.com The results revealed that Macrosphelide A directly binds to several metabolic enzymes, including enolase 1 (ENO1), aldolase A (ALDOA), and fumarate hydratase (FH). mdpi.com Competitive binding assays, where an excess of non-biotinylated Macrosphelide A was used to compete with the probe, confirmed the specificity of these interactions. mdpi.com

TechniqueDescriptionApplication to MacrosphelideIdentified Targets (for MSPA)
Biotinylated Probe-Mass Spectrometry A biotinylated version of the compound is used to "pull down" interacting proteins from a cell lysate for identification by mass spectrometry. mdpi.comnih.govoregonstate.eduA biotin-Macrosphelide A chimera was synthesized and used to screen for binding proteins in HL60 cell lysates. mdpi.comENO1, ALDOA, Fumarate Hydratase (FH), GAPDH. mdpi.com
Affinity Chromatography The compound is immobilized on a solid support (e.g., beads) to capture its binding partners from a protein mixture. ufl.eduunimib.itUsed in conjunction with the biotinylated probe to isolate target proteins. mdpi.comProteins involved in glycolysis and the TCA cycle. mdpi.com

Genetic Perturbation Studies (e.g., siRNA Knockdown)

In the study of Macrosphelide A, after identifying ENO1, ALDOA, and FH as binding partners, researchers used siRNA to knock down the expression of these genes individually and in combination in HepG2 and MCF-7 cancer cells. mdpi.com The results of these knockdown experiments indirectly confirmed the cytotoxic effects of Macrosphelide A, as the depletion of these target proteins impaired cancer cell proliferation, mirroring the effect of the compound itself. mdpi.com This approach establishes a causal link between the binding of this compound to its targets and the subsequent biological response. gene-quantification.de

TechniqueDescriptionApplication in Macrosphelide ResearchFindings
siRNA Knockdown Short interfering RNAs are introduced into cells to trigger the degradation of a specific target mRNA, leading to reduced protein expression. nih.govThe genes for the identified targets of Macrosphelide A (ENO1, ALDOA, FH) were knocked down in cancer cell lines. mdpi.comKnockdown of the target proteins mimicked the anti-proliferative effects of Macrosphelide A, thus validating them as functional targets. mdpi.com

Computational Approaches (e.g., Molecular Docking, Molecular Dynamics Simulation)

In the study of complex natural products like this compound, computational approaches have become indispensable tools for predicting and analyzing molecular interactions that underpin biological activity. These in silico methods provide a theoretical framework to understand how this compound might interact with biological targets at an atomic level, guiding further experimental research. The primary computational techniques employed in this context are molecular docking and molecular dynamics (MD) simulations. mdpi.commdpi.comcolumbia.edu

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comCurrent time information in Bangalore, IN. This technique is widely used to forecast the binding mode and affinity of a small molecule, such as this compound, within the binding site of a target protein. While extensive, dedicated molecular docking studies specifically on this compound are not widely published, the methodology has been applied to the broader class of macrosphelides and other marine macrolides, offering valuable insights.

For instance, a diversity-oriented synthesis of a macrosphelide analogue library was followed by in silico docking studies to probe for potential biological targets. This computational screening identified tubulin as a possible target protein, with the models predicting a microtubule-stabilizing activity for the most promising candidates. researchgate.net This highlights a key application of docking: generating hypotheses about a compound's mechanism of action.

Furthermore, large-scale virtual screenings of marine macrolides have been conducted against various therapeutic targets. In one such study, a library of 990 marine macrolides was computationally screened against the FMS-like tyrosine kinase 3 (FLT3) receptor, a target in certain types of cancer. researchgate.net This type of high-throughput computational work allows for the rapid assessment of large compound libraries against validated drug targets.

To illustrate the specific data that can be obtained, detailed docking studies have been performed on the closely related analogue, Macrosphelide A (MSPA). These studies investigated its interaction with key enzymes in cancer metabolism, such as enolase 1 (ENO1), aldolase A (ALDOA), and fumarate hydratase (FH). The calculations revealed the binding patterns and estimated the binding energies for these interactions. mdpi.com

Table 1: Illustrative Molecular Docking Data for Macrosphelide A (MSPA) Against Metabolic Enzymes This table presents data for the analogue Macrosphelide A to demonstrate the output of docking studies, as specific data for this compound is not available.

Target ProteinProtein Data Bank (PDB) IDPredicted Binding Energy (kcal/mol)Key Interacting Residues (Illustrative)
Enolase 1 (ENO1)3B97-8.5Not specified
Aldolase A (ALDOA)4ALD-8.1Not specified
Fumarate Hydratase (FH)1YFM-8.0Not specified

Source: Adapted from research on Macrosphelide A. Current time information in Bangalore, IN.mdpi.com

Molecular Dynamics (MD) Simulation

Molecular dynamics (MD) simulation is a powerful computational method used to analyze the physical movements of atoms and molecules over time. mdpi.comajol.info In the context of drug discovery, MD simulations are used to refine the results of molecular docking. While docking provides a static snapshot of the binding pose, MD simulations allow researchers to observe the stability and conformational changes of the ligand-protein complex in a simulated physiological environment. mdpi.complos.org

Specific MD simulation studies focused solely on this compound have not been prominently featured in published literature. However, the application of this technique to its analogues provides a clear blueprint for how this compound could be studied.

Following the molecular docking of Macrosphelide A with its target proteins, MD simulations were performed to assess the stability of the predicted complexes. mdpi.com The simulations, often run for nanoseconds, track parameters like the root-mean-square deviation (RMSD) of the protein and ligand atoms. A stable RMSD profile over the course of the simulation suggests that the ligand remains securely bound in the predicted pose. These simulations revealed that the MSPA–ENO1 complex was stabilized by a network of hydrogen bonds, salt bridges, and hydrophobic interactions. mdpi.commdpi.com The greater number of these stabilizing interactions in the MSPA-ENO1 complex compared to others correlated with its more potent inhibitory effect observed in enzyme assays. mdpi.commdpi.com

Table 2: Key Findings from Molecular Dynamics Simulations of MSPA-Protein Complexes This table illustrates the type of stability and interaction analysis derived from MD simulations, using Macrosphelide A as a case study.

ComplexSimulation TimeStability Metric (e.g., RMSD)Observed Interactions
MSPA–ENO1Not specifiedStable complex indicatedHydrogen bonds, salt bridges, hydrophobic interactions
MSPA–ALDOANot specifiedLess stable than MSPA-ENO1Fewer stabilizing interactions compared to MSPA-ENO1
MSPA–FHNot specifiedLess stable than MSPA-ENO1Fewer stabilizing interactions compared to MSPA-ENO1

Source: Based on findings for Macrosphelide A. mdpi.commdpi.com

Together, molecular docking and MD simulations offer a powerful, synergistic approach to elucidating the potential mechanisms of action for compounds like this compound. They enable the identification of likely biological targets, provide detailed insights into the nature of the binding interactions, and generate testable hypotheses that can significantly accelerate experimental validation and drug development efforts.

Challenges and Future Directions in Macrosphelide H Research

Overcoming Limitations in Potency

A significant challenge in the development of macrosphelide-based therapeutics is the relatively low potency of the natural compounds. mdpi.commdpi.com To address this, extensive structure-activity relationship (SAR) studies have been undertaken to identify modifications that can enhance biological activity. mdpi.comnih.gov These studies have explored various alterations to the macrosphelide scaffold.

Key modifications and their effects on potency include:

Oxidation of Hydroxyl Groups: The oxidation of the secondary hydroxyl group in Macrosphelide A (MSA) to a ketone, yielding Macrosphelide B (MSB), resulted in a decrease in inhibitory activity against the adhesion of HL-60 cells to human umbilical vein endothelial cells (HUVEC). jst.go.jp Further oxidation to a diketo-MS derivative also showed reduced activity, suggesting the importance of the hydroxyl groups for potency. mdpi.comnih.gov

Side Chain Modification: Inspired by the potent cytotoxicity of epothilones, chimeric molecules combining the macrosphelide skeleton with the thiazole (B1198619) side chain of epothilone (B1246373) were synthesized. nih.govnih.govnih.gov Some of these hybrid compounds demonstrated significantly increased apoptosis-inducing activity against human lymphoma cells compared to the parent macrosphelides. nih.gov

Ring Size Modification: Both ring-contracted and ring-enlarged analogues of macrosphelides have been synthesized to investigate the impact of the macrolactone ring size on biological activity. researchgate.net These modifications can alter the conformation of the macrosphelide skeleton, which in turn can affect its interaction with biological targets. mdpi.com

Introduction of Heterocycles: The incorporation of heterocyclic moieties, such as pyridine (B92270) and benzimidazole, into the macrosphelide structure has been explored. mdpi.comnih.gov While 2-pyridyl- and 3-pyridyl-substituted derivatives showed comparable apoptosis-inducing activity in U937 cells, the benzimidazole-substituted analogue was inactive, highlighting the specific structural requirements for activity. mdpi.comnih.gov

Fluorination: To alter the electronic properties of the macrosphelide skeleton, trifluoromethylated analogues have been prepared. mdpi.comnih.gov Fluorine substitution can influence factors such as metabolic stability and binding affinity. mdpi.com

C3-Position Modification: Modification at the C3 position with a phenyl group was found to significantly enhance cytotoxic activity compared to Macrosphelide A. mdpi.comresearchgate.net This suggests that the C3 substituent can be altered to improve properties like lipophilicity and cell permeability without diminishing activity. mdpi.com

Table 1: Selected Macrosphelide H Analogues and their Reported Activities

Compound/Analogue Modification Reported Biological Activity Reference(s)
This compound Natural ProductInhibits adhesion of HL-60 cells to HUVEC. nih.govsemanticscholar.org nih.govsemanticscholar.org
Macrosphelide A (MSA) Natural ProductInhibits adhesion of HL-60 cells to HUVEC (IC50 = 3.5 μM). jst.go.jp jst.go.jp
Macrosphelide B (MSB) Oxidation of C14-OH of MSALower inhibitory activity on HL-60 adhesion (IC50 = 36 μM). jst.go.jp jst.go.jp
Thiazole-MS Hybrid Epothilone side chainNotable apoptosis-inducing activity against human lymphoma cells. nih.gov nih.gov
3-Phenyl-macrosphelide A Phenyl group at C3More potent cytotoxicity than MSA. mdpi.comresearchgate.net mdpi.comresearchgate.net
2-pyridyl-MS Pyridine at side chainApoptosis-inducing activity in U937 cells. mdpi.comnih.gov mdpi.comnih.gov
3-pyridyl-MS Pyridine at side chainEquipotent to 2-pyridyl-MS in inducing apoptosis in U937 cells. mdpi.comnih.gov mdpi.comnih.gov
Benzimidazole-substituted MS Benzimidazole at side chainNo apoptotic activity observed. mdpi.comnih.gov mdpi.comnih.gov

Deeper Elucidation of Molecular Targets and Pathways

Understanding the precise molecular targets and the pathways modulated by this compound is crucial for its development as a therapeutic agent. nih.gov While initially identified as an inhibitor of cell-cell adhesion, recent studies have begun to uncover its direct molecular interactions. jst.go.jpnih.gov

Affinity chromatography coupled with mass spectrometry has identified several putative cellular targets of Macrosphelide A (MSPA), a closely related analogue. nih.gov These include key enzymes involved in cellular metabolism:

Enolase 1 (ENO1): A key glycolytic enzyme. nih.gov

Aldolase (B8822740) A (ALDOA): Another important enzyme in the glycolysis pathway. nih.gov

Fumarate (B1241708) Hydratase (FH): An enzyme of the tricarboxylic acid (TCA) cycle. nih.gov

MSPA was found to bind to these enzymes and inhibit their activity, leading to a reduction in glucose consumption and lactate (B86563) production in cancer cells. nih.gov This suggests that macrosphelides may exert their anti-cancer effects by targeting the Warburg effect, a metabolic hallmark of many cancer cells. nih.gov The inhibition of these metabolic enzymes can impair cancer cell proliferation and induce apoptosis. nih.gov

Further investigation into the binding sites and the mechanism of inhibition is necessary. The development of biotinylated macrosphelide probes has been a key step in facilitating these studies, allowing for the identification of binding partners through techniques like affinity chromatography. mdpi.comresearchgate.net

Table 2: Identified Molecular Targets of Macrosphelide A

Molecular Target Cellular Pathway Effect of MSPA Binding Reference(s)
Enolase 1 (ENO1) GlycolysisInhibition of enzymatic activity. nih.gov nih.gov
Aldolase A (ALDOA) GlycolysisInhibition of enzymatic activity. nih.gov nih.gov
Fumarate Hydratase (FH) Tricarboxylic Acid (TCA) CycleInhibition of enzymatic activity. nih.gov nih.gov

Development of Novel Synthetic Strategies for Advanced Analogues

The total synthesis of this compound and its analogues is essential for SAR studies and for producing sufficient quantities for further biological evaluation. mdpi.commdpi.com Over the years, various synthetic strategies have been developed, each with its own advantages.

Early synthetic approaches often relied on established macrolactonization methods, such as the Yamaguchi esterification , to close the 16-membered ring. nih.govmdpi.com This method has been widely used in the synthesis of various macrosphelide isomers. nih.govmdpi.com

More recently, other strategies have emerged to improve efficiency and facilitate the generation of diverse analogues:

Ring-Closing Metathesis (RCM): This powerful reaction has been successfully applied to the synthesis of the macrosphelide skeleton, offering a convergent and flexible approach. mdpi.comnih.gov

Furan (B31954) Oxidation Strategy: This method utilizes the oxidation of a furan ring to construct the γ-keto-α,β-unsaturated carboxylic acid moiety, a key structural feature of the macrosphelide core. mdpi.com

Combinatorial and Resin-Bound Synthesis: To accelerate the discovery of more potent analogues, a combinatorial chemistry approach using a resin-bound substrate was developed. mdpi.comnih.gov This strategy, employing a carbonylative cyclization, enabled the simultaneous preparation of a library of 122 macrosphelide isomers. mdpi.comnih.gov

Fluorous Tagging Strategy: For the synthesis and separation of a complex library of stereoisomers, a binary fluorous tagging method was employed. mdpi.comnih.gov This innovative approach allowed for the synthesis of all 16 possible diastereomers of macrosphelides A and E, facilitating a comprehensive analysis of the impact of stereochemistry on biological activity. nih.gov

These advanced synthetic methods are crucial for creating a wide range of novel analogues with modified side chains, ring sizes, and stereochemistry, which are essential for overcoming the potency limitations of the natural products. mdpi.commdpi.com

Exploration of New Biological Activities beyond Current Scope

While the primary focus of this compound research has been on its anti-adhesion and anti-cancer properties, there is potential for other biological activities that remain largely unexplored. jst.go.jpnih.gov The broad structural class of macrolides is known for a wide range of therapeutic effects, including antimicrobial, anti-inflammatory, and immunosuppressive activities. nih.gov

Initial studies reported that Macrosphelide A did not exhibit significant antimicrobial activity at the concentrations tested. jst.go.jp However, other macrosphelides have shown antifungal properties. oup.com For instance, Macrosphelide A isolated from the mycoparasite Coniothyrium minitans was found to inhibit the growth of the fungi Sclerotinia sclerotiorum and Sclerotium cepivorum. oup.com

Given the diverse biological activities of other macrolides, a systematic screening of this compound and its synthetic analogues against a broader range of biological targets is warranted. nih.gov This could include assays for:

Antimicrobial activity against a wider panel of bacteria and fungi, including drug-resistant strains.

Anti-inflammatory effects , for example, by investigating the inhibition of pro-inflammatory cytokine production.

Immunosuppressive activity , which could be relevant for autoimmune diseases or organ transplantation.

Antiviral activity , an area where other macrolides have shown some promise.

Neuroprotective effects , given the role of metabolic dysfunction in some neurodegenerative diseases.

The exploration of new therapeutic areas could uncover novel applications for the macrosphelide scaffold and provide new avenues for drug development.

Integration of Multi-Omics Data for Comprehensive Understanding

To gain a holistic understanding of the biological effects of this compound, the integration of multi-omics data presents a powerful future direction. nih.govfrontiersin.org While specific multi-omics studies on this compound are yet to be published, this approach has revolutionized the understanding of complex biological systems and drug mechanisms of action. nih.govmdpi.com

A multi-omics approach for this compound research could involve the parallel analysis of:

Genomics: To identify any genetic factors that may influence sensitivity or resistance to this compound.

Transcriptomics (RNA-Seq): To profile changes in gene expression in response to this compound treatment, revealing the broader cellular pathways that are affected. mdpi.com

Proteomics: To identify changes in protein expression and post-translational modifications, providing a more direct link to cellular function. mdpi.com

Metabolomics: To analyze changes in the cellular metabolome, which would be particularly relevant given the identified targets of macrosphelides in metabolic pathways. nih.govmdpi.com

By integrating these datasets, researchers can construct comprehensive models of how this compound perturbs cellular networks. nih.govfrontiersin.org This can help to:

Validate the known molecular targets and identify new ones. frontiersin.org

Uncover off-target effects.

Elucidate the downstream consequences of target engagement. nih.gov

Identify potential biomarkers for predicting treatment response. frontiersin.org

Provide a more complete picture of its mechanism of action, moving beyond a single target to a systems-level understanding. nih.gov

The application of multi-omics strategies will be invaluable in overcoming the current challenges in this compound research and in guiding the rational design of more effective and selective therapeutic agents. researchgate.net

Q & A

Q. How is Macrosphelide H isolated from natural sources, and what purification methods are employed?

this compound is isolated via fermentation of Paraconiothyrium sporulosum FO-5050. The culture broth is extracted with organic solvents (e.g., ethyl acetate), followed by chromatographic techniques such as silica gel column chromatography and HPLC for purification. Key steps include monitoring fractions using bioactivity-guided isolation (e.g., cell adhesion inhibition assays) and structural confirmation via NMR and mass spectrometry .

Q. What experimental techniques are used to determine the stereochemical structure of this compound?

The absolute configuration is confirmed through a combination of NMR spectroscopy (e.g., NOESY for spatial correlations), X-ray crystallography (if crystals are obtainable), and total synthesis of stereoisomers for comparison. For example, synthetic analogs of Macrosphelide A were used to validate its stereochemistry, a method applicable to this compound .

Q. What are the primary biological activities reported for this compound, and how are these assays designed?

this compound exhibits inhibition of cell adhesion (e.g., HL-60 leukemia cells to LPS-activated HUVECs) with IC50 values determined via fluorescence-based adhesion assays. Assays typically involve pre-treatment of cells with the compound, co-culture with activated endothelial cells, and quantification using flow cytometry or microscopy. Parallel cytotoxicity assays (e.g., MTT tests) are conducted to rule out false positives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values for Macrosphelide derivatives across studies?

Variations in IC50 values (e.g., Macrosphelide A: 3.5 µM vs. B: 36 µM) may arise from differences in assay conditions (e.g., cell line viability, LPS activation protocols). To address this, standardize protocols using validated cell lines, control for endotoxin contamination, and employ orthogonal assays (e.g., E-selectin binding inhibition for adhesion studies). Replicate experiments with blinded samples to minimize bias .

Q. What challenges exist in the total synthesis of this compound, and how are they methodologically addressed?

Key challenges include stereoselective formation of the 16-membered macrolactone and installation of ester linkages. The 11-step synthesis of Macrosphelide A (20% yield) involves Yamaguchi esterification, Stille coupling, and Mitsunobu reactions. Strategies to optimize yields include protecting group adjustments (e.g., TBS for hydroxyl groups) and catalyst screening (e.g., Pd-mediated cross-couplings) .

Q. How can researchers evaluate the mechanism of action of this compound in inhibiting microbial growth?

For antimicrobial activity (e.g., against Staphylococcus aureus), minimum inhibitory concentration (MIC) assays are performed using broth microdilution. Follow-up studies include time-kill kinetics, membrane permeability assays (via SYTOX Green uptake), and transcriptomic analysis to identify target pathways (e.g., cell wall biosynthesis genes) .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response data in this compound bioactivity studies?

Use nonlinear regression models (e.g., log[inhibitor] vs. response in Prism) to calculate IC50 values. Report confidence intervals and perform outlier analysis (e.g., Grubbs' test). For multi-variable datasets (e.g., adhesion + cytotoxicity), apply ANOVA with post-hoc corrections (e.g., Tukey’s HSD) .

Q. How should researchers address conflicting data between in vitro and in vivo efficacy of this compound?

Discrepancies may stem from poor pharmacokinetics or off-target effects. Mitigate this by conducting ADME profiling (e.g., plasma stability, microsomal metabolism) and using pharmacophore modeling to refine compound design. Validate in vivo results with orthotopic models (e.g., B16/BL6 melanoma metastasis in mice) .

Methodological Optimization

Q. What strategies improve the yield of this compound during fermentation?

Optimize fermentation parameters:

  • Culture medium : Carbon/nitrogen ratio adjustments (e.g., glucose vs. glycerol).
  • Induction : Add elicitors (e.g., methyl jasmonate) to boost secondary metabolite production.
  • Harvest timing : Monitor production kinetics via LC-MS to capture peak yields .

Q. How can researchers enhance the reproducibility of cell adhesion inhibition assays for this compound?

Standardize endothelial cell activation (e.g., LPS concentration, incubation time), use passage-controlled cell lines, and include internal controls (e.g., neutralizing antibodies against E-selectin). Validate inter-lab reproducibility via ring trials with shared reference samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.